

Commercial suppliers and availability of Carbimazole-d5 for research

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Compound of Interest		
Compound Name:	Carbimazole-d5	
Cat. No.:	B15599236	Get Quote

A Technical Guide to Carbimazole-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key characteristics, and practical applications of **Carbimazole-d5**, a deuterated analog of the antithyroid drug Carbimazole. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and bioanalytical sciences.

Introduction to Carbimazole and its Deuterated Analog

Carbimazole is a pro-drug that is rapidly converted in the body to its active metabolite, methimazole.[1][2][3] Methimazole acts as an antithyroid agent by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones T3 and T4.[1][2][3] Deuterated standards, such as **Carbimazole-d5**, are essential tools in bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based quantification.

Commercial Availability and Suppliers



Carbimazole-d5 is available from several specialized chemical suppliers that provide reference standards for research purposes. The following table summarizes the key information from prominent commercial suppliers.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	CAS Number (Unlabeled)
Axios Research	AR-C01380	C7H5D5N2O2S	191.26	22232-54-8
Clearsynth	CS-O-13469	C7H5D5N2O2S	191.26	22232-54-8
MedchemExpres s	HY-B0558S	Not specified	Not specified	Not specified

Note: Purity, standard unit sizes, and pricing are typically available upon request from the suppliers and are often detailed in the Certificate of Analysis (CoA) provided with the product. [4]

Physicochemical Properties

The key physicochemical properties of **Carbimazole-d5** are detailed in the table below.

Property	Value	Source
Molecular Formula	C7H5D5N2O2S	[4][5]
Molecular Weight	191.26 g/mol	[4][5]
IUPAC Name	ethyl 3-methyl-2-sulfanylidene- 2,3-dihydro-1H-imidazole-1- carboxylate-d5	[5]
Appearance	Solid (based on unlabeled compound)	
Storage	Refer to supplier's Material Safety Data Sheet (MSDS)	[5]



Experimental Applications and Protocols

The primary application of **Carbimazole-d5** in research is as an internal standard for the quantitative analysis of Carbimazole and its active metabolite, methimazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification.

Bioanalytical Method for Methimazole Quantification using a Deuterated Internal Standard

The following protocol is adapted from a validated LC-MS/MS method for the determination of methimazole in human plasma, utilizing a deuterated internal standard.[6] While the original study used Methimazole-d3, **Carbimazole-d5** can be effectively substituted as the internal standard due to its rapid and complete conversion to deuterated methimazole.

4.1.1. Sample Preparation (Plasma)

- To 50 μ L of plasma sample, add 50 μ L of the internal standard working solution (Carbimazole-d5 in a suitable solvent like methanol).
- Add 50 μL of a reducing agent (e.g., sodium bisulfite solution) to convert any oxidized forms
 of methimazole back to the parent compound.[6]
- Vortex the samples for 30 seconds.
- Perform a protein precipitation step by adding 200 μL of acetonitrile.
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm) is suitable.

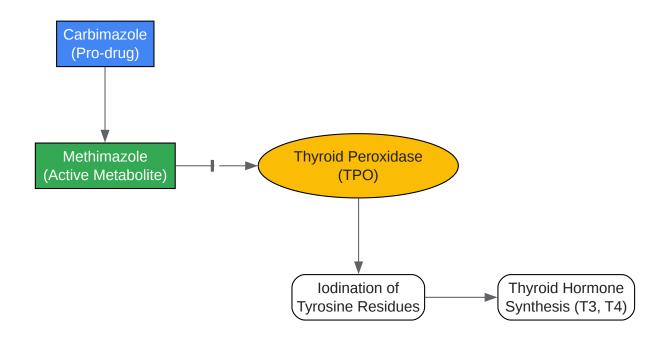


- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analytes. The specific gradient profile should be optimized for the specific column and system.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both methimazole and deuterated methimazole (derived from Carbimazoled5). The exact m/z values will need to be determined by direct infusion of the standards.
 - Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized to achieve maximum sensitivity.

Visualizations

Signaling Pathway: Mechanism of Action of Carbimazole



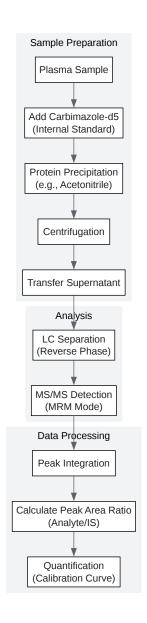


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Caption: Mechanism of Carbimazole action.

Experimental Workflow: Bioanalytical Quantification





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